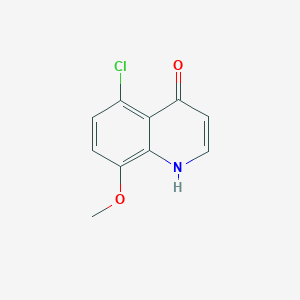

5-Chloro-8-methoxyquinolin-4-ol

CAS No.: 1153084-29-7

Cat. No.: VC20152725

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1153084-29-7 |

|---|---|

| Molecular Formula | C10H8ClNO2 |

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | 5-chloro-8-methoxy-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | OOXYRZPBDBTGKA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 5-chloro-8-methoxyquinolin-4-ol is C₁₀H₈ClNO₂, with a molecular weight of 209.63 g/mol. Its structure consists of a bicyclic quinoline core substituted at three positions:

-

Chlorine at position 5: Enhances lipophilicity and influences electronic properties.

-

Methoxy group (-OCH₃) at position 8: Modulates solubility and steric effects.

-

Hydroxyl group (-OH) at position 4: Provides a site for hydrogen bonding and potential derivatization.

Compared to its hydroxy analog, 5-chloro-8-hydroxyquinoline (CAS 130-16-5), the methoxy substitution alters electronic distribution and bioavailability, potentially improving metabolic stability .

Physicochemical Properties

While experimental data for 5-chloro-8-methoxyquinolin-4-ol is sparse, properties can be inferred from analogous compounds:

Synthesis Methodologies

Skraup Cyclization with Methoxylation

A plausible route involves modifying the Skraup cyclization method used for 5-chloro-8-hydroxyquinoline . Key steps include:

-

Starting Materials: 4-Chloro-2-nitrophenol and 4-chloro-2-aminophenol, as described in CN102267943B .

-

Cyclization: Reaction with glycerol and sulfuric acid under controlled dehydration (100–170 °C) .

-

Post-Synthetic Methoxylation:

-

Protect the 8-hydroxy group via methylation using dimethyl sulfate or methyl iodide.

-

Neutralize with aqueous NaOH to yield the methoxy derivative.

-

This approach avoids the tar formation noted in traditional Skraup reactions by optimizing solvent systems (e.g., hydrochloric acid instead of sulfuric acid) .

Direct Synthesis via Methacrylaldehyde Intermediate

CN108191753A describes a method using methacrylaldehyde as a cyclization agent. Adapting this for 5-chloro-8-methoxyquinolin-4-ol:

-

Reactants: 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, and methacrylaldehyde in hydrochloric acid.

-

Temperature Control: Maintain 90–110 °C during aldehyde addition to prevent polymerization .

-

Methylation: Introduce methoxy groups via in-situ methylation with methyl chloride or post-reaction treatment.

Applications and Biological Activity

Agricultural Uses

5-Chloro-8-hydroxyquinoline is a precursor to the herbicide cloquintocet-mexyl . The methoxy derivative could serve as a stabilized analog for prolonged soil activity.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methods combining cyclization and methoxylation.

-

Biological Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.

-

Formulation Studies: Improve aqueous solubility through salt formation (e.g., hydrochloride salts).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume